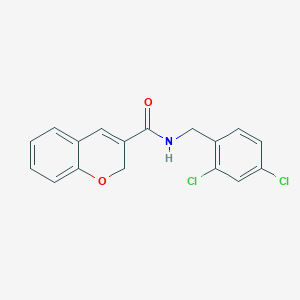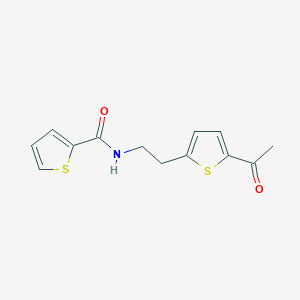![molecular formula C7H14ClNO B2424614 [(1S,3R,5S)-6-氮杂双环[3.2.0]庚烷-3-基]甲醇;盐酸盐 CAS No. 2173999-00-1](/img/structure/B2424614.png)
[(1S,3R,5S)-6-氮杂双环[3.2.0]庚烷-3-基]甲醇;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique bicyclo[3.2.0]heptane framework, which imparts distinct chemical and biological properties. It is often used in various scientific research fields due to its structural characteristics and reactivity.
科学研究应用
Chemistry
In chemistry, [(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with various biological targets, making it useful in the study of neurotransmitter systems.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic effects
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
作用机制
Target of Action
The compound [(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride is structurally similar to the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .
Mode of Action
Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids are known to interact with various receptors and enzymes in the body, leading to a variety of physiological effects.
Biochemical Pathways
Tropane alkaloids, to which this compound is structurally similar, are known to affect various biochemical pathways . These effects can lead to a variety of downstream effects, depending on the specific targets and pathways involved.
Result of Action
Given its structural similarity to tropane alkaloids , it may have similar effects. These could include interactions with various receptors and enzymes, leading to a variety of physiological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and an appropriate amine.
Cyclization: The key step involves a cyclization reaction to form the bicyclic structure. This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- (1R,5S)-6-Azabicyclo[3.2.0]heptan-7-one
- (1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride
Uniqueness
[(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of the hydroxymethyl group and the hydrochloride salt form distinguishes it from other similar bicyclic compounds. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
2173999-00-1 |
|---|---|
分子式 |
C7H14ClNO |
分子量 |
163.64 g/mol |
IUPAC 名称 |
6-azabicyclo[3.2.0]heptan-3-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-5-1-6-3-8-7(6)2-5;/h5-9H,1-4H2;1H |
InChI 键 |
WYJUEXMAQBGDTM-UHFFFAOYSA-N |
SMILES |
C1C(CC2C1CN2)CO.Cl |
规范 SMILES |
C1C(CC2C1CN2)CO.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2424532.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide](/img/structure/B2424534.png)
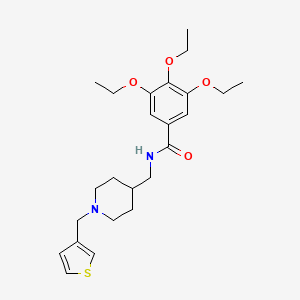
![Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2424537.png)
![N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2424538.png)
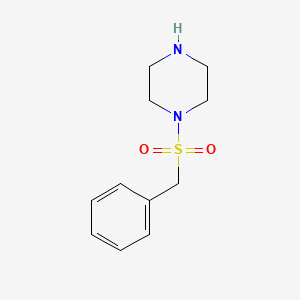
![7-(2-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2424541.png)
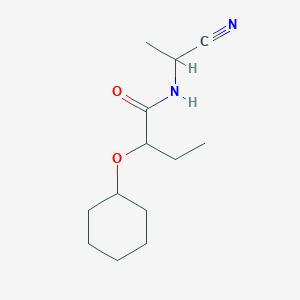
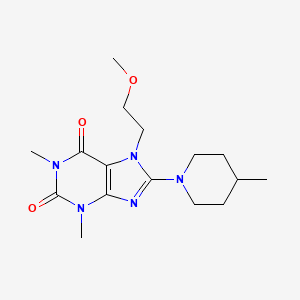
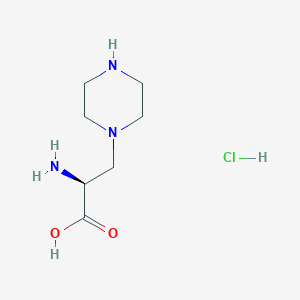
![3,5-dimethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2424550.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2424551.png)
